molecular formula C7H3BrF4O B6323349 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene CAS No. 1242252-07-8

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene

Cat. No. B6323349
CAS RN: 1242252-07-8
M. Wt: 259.00 g/mol
InChI Key: XGCQEUWGRZELMX-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF4O and a molecular weight of 259 . It is a liquid at room temperature and has a pale yellow color .


Synthesis Analysis

The synthesis of 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene involves the treatment of 1-Bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at -100°C, which gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene consists of a benzene ring substituted with a bromo group, a fluoro group, and a trifluoromethoxy group .


Physical And Chemical Properties Analysis

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene has a predicted boiling point of 158.5±35.0 °C and a predicted density of 1.724±0.06 g/cm3 . It is stored in a dry room at normal temperature .

Scientific Research Applications

Palladium-Catalyzed Arylations

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene: is used in palladium-catalyzed direct arylation processes. This compound serves as an arylating agent for heteroarenes, providing a pathway to synthesize polyfluoroalkoxy-substituted heteroaromatics . Such reactions are valuable for creating complex molecules for pharmaceutical applications.

Synthesis of Anticancer Agents

The compound has been utilized in the synthesis of anticancer agents. For example, drugs like Sonidegib, which treat basal-cell carcinoma, contain a (polyfluoroalkoxy)benzene unit similar to the one present in 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene .

Development of PDE4 Inhibitors

It is also instrumental in developing selective nonsteroidal PDE4 inhibitors like Difamilast, which are used for treating atopic dermatitis. The presence of the polyfluoroalkoxy group in these molecules is crucial for their medicinal properties .

Pharmaceutical Chemistry Research

In pharmaceutical chemistry, this compound is a key intermediate for introducing polyfluoroalkoxy groups into benzene derivatives. These derivatives are important for the development of new drugs, given their unique chemical properties .

Environmental Impact Studies

The synthetic procedures involving 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene are noted for their low environmental impact. This is due to the use of inexpensive reagents and the production of benign by-products like HBr/KOAc .

Laboratory Chemical Synthesis

As a laboratory chemical, 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene is used in the synthesis of various substances. It’s a staple in research laboratories for constructing complex molecular architectures .

Safety and Hazards

This compound is classified as a skin irritant (Category 2, H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .

properties

IUPAC Name

1-bromo-4-fluoro-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCQEUWGRZELMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene

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